molecular formula C7H8N4 B1369207 3H-Imidazo[4,5-b]pyridine-2-methanamine CAS No. 828242-03-1

3H-Imidazo[4,5-b]pyridine-2-methanamine

Cat. No. B1369207
CAS RN: 828242-03-1
M. Wt: 148.17 g/mol
InChI Key: XCTNDJAFNBCVOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives often involves condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions . Alkylation reactions of imidazo[4,5-b]pyridine are also important pathways in the synthesis of some new imidazo[4,5-b]pyridine derivatives .


Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . The group contains compounds with different biological activity. In general, they are GABA A receptor agonists .


Chemical Reactions Analysis

Imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives were synthesized from 4-phenylpicolinothioamide, which was obtained from starting carbonitrile via methyl carbimidate in the reaction with DBU and ammonium polysulfide .

Scientific Research Applications

Antimicrobial Features

Imidazo[4,5-b]pyridine derivatives have been studied for their antimicrobial features . The derivatives were synthesized by reacting 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo .

GABA A Receptor Modulators

Imidazo[4,5-b]pyridine and its derivatives are known to play a crucial role as GABA A receptor positive allosteric modulators . This resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

Proton Pump Inhibitors

Imidazo[4,5-b]pyridine derivatives have also been found to act as proton pump inhibitors . This class of drugs is used to reduce the production of stomach acid .

Aromatase Inhibitors

Another significant application of Imidazo[4,5-b]pyridine derivatives is their use as aromatase inhibitors . Aromatase inhibitors are drugs that inhibit the synthesis of estrogen and are used in the treatment of breast cancer .

NSAIDs

Imidazo[4,5-b]pyridine derivatives have been developed as Nonsteroidal anti-inflammatory drugs (NSAIDs) . NSAIDs are a drug class that groups together drugs that provide analgesic (pain-killing) and antipyretic (fever-reducing) effects, and, in higher doses, anti-inflammatory effects .

Anticancer Activity

Imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their anticancer activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .

Mechanism of Action

Target of Action

The compound 3H-Imidazo[4,5-b]pyridine-2-methanamine is known to interact with various biological targets. The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .

Mode of Action

The 3H-Imidazo[4,5-b]pyridine-2-methanamine interacts with its targets, leading to various changes. For instance, the discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Biochemical Pathways

3H-Imidazo[4,5-b]pyridine-2-methanamine has the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

The compound is known to be solid at room temperature , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of 3H-Imidazo[4,5-b]pyridine-2-methanamine’s action are diverse, given its ability to interact with various targets and influence numerous cellular pathways . For instance, it has been found to effectively inhibit microtubule assembly formation in DU-145 .

Action Environment

The action, efficacy, and stability of 3H-Imidazo[4,5-b]pyridine-2-methanamine can be influenced by various environmental factors. For instance, the reaction of the compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .

properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,4,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTNDJAFNBCVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589934
Record name 1-(1H-Imidazo[4,5-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Imidazo[4,5-b]pyridine-2-methanamine

CAS RN

828242-03-1
Record name 3H-Imidazo[4,5-b]pyridine-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=828242-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Imidazo[4,5-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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